4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one
Description
4-[(4-Phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 4 with a (4-phenylpiperazin-1-yl)methyl group and at position 6 with an isopropyl group.
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-6-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17(2)18-8-9-22-21(14-18)19(15-23(26)27-22)16-24-10-12-25(13-11-24)20-6-4-3-5-7-20/h3-9,14-15,17H,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMDWIKSBFCTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.
Introduction of the phenylpiperazine moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where the chromen-2-one intermediate is reacted with 1-(4-phenylpiperazin-1-yl)methyl chloride in the presence of a base such as potassium carbonate.
Addition of the isopropyl group: The isopropyl group can be introduced through alkylation reactions using isopropyl bromide or isopropyl iodide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the phenylpiperazine moiety.
Scientific Research Applications
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly concerning its interaction with serotonin receptors. Piperazine derivatives are often studied for their potential as anxiolytics and antidepressants due to their ability to modulate serotonergic pathways.
Case Study : A study investigated the effects of similar piperazine derivatives on serotonin receptor activity, demonstrating that modifications to the piperazine ring could enhance receptor affinity and selectivity . This suggests that 4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one may have similar potential.
Anticancer Activity
Research has indicated that chromenone derivatives possess significant anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
Data Table: Anticancer Activity Studies
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(Phenylpiperazin) Chromenone | Breast Cancer | 12.5 | Induction of apoptosis |
| 4-(Phenylpiperazin) Chromenone | Lung Cancer | 15.0 | Inhibition of cell proliferation |
This table summarizes findings from multiple studies indicating that the compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Cardiovascular Effects
Piperazine derivatives have been noted for their cardiovascular effects, including vasodilation and modulation of blood pressure. The specific compound under discussion may exhibit similar properties, making it a candidate for further investigation in cardiovascular pharmacology.
Case Study : In vivo studies on related piperazine compounds demonstrated significant reductions in blood pressure and improved vascular function, suggesting that the target compound could have beneficial cardiovascular effects .
Mechanism of Action
The mechanism of action of 4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The chromen-2-one core may also interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Selected Coumarin-Piperazine Derivatives
Key Observations:
- Receptor Binding : Phenylpiperazine derivatives (target compound, ) exhibit affinity for GPCRs (e.g., serotonin 5-HT₁A), while methylpiperazine derivatives (e.g., ) may favor dopamine D₂ receptors .
- Synthetic Accessibility : Compounds with simpler substituents (e.g., ) are synthesized in higher yields (~76% in ), whereas acetylated () or chlorinated () analogs require additional steps, reducing efficiency .
Pharmacological Activity
Key Insights:
- The target compound’s phenylpiperazine group likely confers anticancer activity via topoisomerase II inhibition, as seen in structurally related pyridazinones (IC₅₀: 2.5–8.7 µM) .
- Chlorinated analogs (e.g., ) show moderate antimicrobial activity, but the target compound’s lack of polar groups may limit this application .
- Methylpiperazine derivatives (e.g., ) exhibit antinociceptive effects, suggesting the target compound’s piperazine moiety could be optimized for pain management .
Physicochemical and ADME Properties
- Solubility : Hydroxy-substituted coumarins (e.g., ) exhibit higher aqueous solubility (~1.2 mg/mL) compared to the target compound (~0.3 mg/mL predicted) .
- Metabolic Stability : Piperazine rings are susceptible to N-dealkylation, but bulky substituents (e.g., phenyl in the target compound) may slow hepatic metabolism .
- Toxicity: Chlorinated derivatives (e.g., ) show increased hepatotoxicity in vitro (LD₅₀: 45 µM) compared to non-halogenated analogs (LD₅₀: >100 µM) .
Biological Activity
The compound 4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one, a derivative of chromenone, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a chromenone core structure with a phenylpiperazine moiety, which is known to influence its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that chromenone derivatives often act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Compounds with chromenone structures have demonstrated significant antioxidant activity, which may contribute to their neuroprotective effects .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell lines, suggesting its potential in treating neurodegenerative disorders .
- Anticancer Properties : In vitro studies indicated that this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
- Pharmacological Profiling : Comprehensive profiling against various drug targets revealed that this compound interacts with multiple receptors and enzymes, underscoring its potential as a multi-target therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
